molecular formula C25H25NO B1673178 1-Pentyl-2-methyl-3-(1-naphthoyl)indole CAS No. 155471-10-6

1-Pentyl-2-methyl-3-(1-naphthoyl)indole

Cat. No.: B1673178
CAS No.: 155471-10-6
M. Wt: 355.5 g/mol
InChI Key: IBBNKINXTRKICJ-UHFFFAOYSA-N
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Description

JWH 007 is a synthetic cannabinoid belonging to the naphthoylindole family. It was first synthesized by John W. Huffman and his team in 1994. This compound acts as a potent agonist at both the cannabinoid receptor 1 and cannabinoid receptor 2, which are part of the endocannabinoid system. JWH 007 is known for its analgesic properties and has been studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 007 typically involves the reaction of 1-naphthoyl chloride with 2-methyl-1-pentylindole. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or chloroform. After the reaction is complete, the product is purified using column chromatography .

Industrial Production Methods

Industrial production of JWH 007 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography ensures the efficient production of JWH 007 .

Chemical Reactions Analysis

Types of Reactions

JWH 007 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a reference standard in analytical chemistry for the identification of synthetic cannabinoids.

    Biology: Studied for its effects on the endocannabinoid system and its potential as a therapeutic agent.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Used in the development of new synthetic cannabinoids for research purposes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 007 is unique due to its specific binding affinity for both cannabinoid receptor 1 and cannabinoid receptor 2. This dual affinity makes it a valuable compound for studying the endocannabinoid system and its potential therapeutic applications .

Properties

IUPAC Name

(2-methyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO/c1-3-4-9-17-26-18(2)24(22-14-7-8-16-23(22)26)25(27)21-15-10-12-19-11-5-6-13-20(19)21/h5-8,10-16H,3-4,9,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBNKINXTRKICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165903
Record name JWH-007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155471-10-6
Record name JWH 007
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155471-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-007
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-007
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IQ75333OM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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